molecular formula C12H16N2O2S2 B2956756 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole CAS No. 868216-92-6

1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

Cat. No. B2956756
M. Wt: 284.39
InChI Key: FDKDRJICPRNFOL-UHFFFAOYSA-N
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Description

“1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole” is a chemical compound with the molecular formula C12H16N2O2S2 . Its average mass is 284.398 Da and its monoisotopic mass is 284.065308 Da .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole, as part of the broader class of sulfonated imidazoles, has seen applications in synthetic chemistry, particularly in the synthesis and crystallographic analysis of alkali and silver salts. These compounds have been studied for their unique crystal structures and reactivity, leading to insights into their potential applications in material science and catalysis. The study of these sulfonated imidazoles reveals complex hydrogen bonding patterns and coordination geometries that could inform the design of new materials with specific properties (Purdy, Gilardi, Luther, & Butcher, 2007).

Antimicrobial Evaluation

Compounds related to 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole have been synthesized and evaluated for their antimicrobial properties. Novel series of related compounds, such as pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, have demonstrated significant antimicrobial activities. These studies suggest that modifications to the sulfonyl moiety can lead to compounds with enhanced efficacy against bacteria and fungi, providing a foundation for the development of new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer Activity Evaluation

Research into related sulfonated imidazoles has also extended into the evaluation of their potential anticancer activities. Studies on compounds such as 1-arylsulfonylimidazolidinones have explored their efficacy against various cancer cell lines, highlighting the importance of structural variations in optimizing anticancer properties. These findings contribute to the ongoing search for novel anticancer agents with improved specificity and potency (Kwak et al., 2006).

Chemical Synthesis and Reactions

The broader chemical family to which 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole belongs, including sulfonated imidazoles and related structures, has been utilized in various synthetic applications. For instance, new Julia-type methylenation reagents have been developed for the practical transformation of aldehydes and ketones into corresponding alkenes, showcasing the versatility of these compounds in organic synthesis (Ando, Kobayashi, & Uchida, 2015).

Liquid Crystalline Applications

Studies on long-chain 1-alkyl-3-methylimidazolium salts, which share structural motifs with 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole, have provided insights into their use in forming liquid crystalline phases. These compounds exhibit thermotropic behavior and form lamellar structures, which could have implications for the development of new materials with specific optical and electronic properties (Bradley et al., 2002).

properties

IUPAC Name

1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-10(11-6-4-3-5-7-11)17-12-13-8-9-14(12)18(2,15)16/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKDRJICPRNFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333056
Record name 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

CAS RN

868216-92-6
Record name 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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